(3S*,4S*)-4-cyclopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules involving pyrrolidine and thiazole units typically employs multi-step reactions, starting from simpler precursors. For instance, a one-pot condensation approach can be employed to form bicyclic systems involving pyrrolidine units, utilizing 5-oxopyrrolidine-3-carboxylic acids and carbonyldiimidazole, followed by interaction with benzamidoximes (Kharchenko, Detistov, & Orlov, 2008). This methodology highlights the potential for synthesizing the target compound through strategic functional group interconversions and cyclization reactions.
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule has been elucidated through various spectroscopic methods, including IR, 1H NMR, and X-ray crystallography. For example, the structural determination of similar compounds showcases the effectiveness of these techniques in confirming the presence of pyrrolidine and thiazole units within complex molecules (Györgydeák et al., 1994).
Chemical Reactions and Properties
The reactivity of the core structure towards further functionalization is notable. Compounds containing pyrrolidine and thiazole rings can participate in diverse chemical reactions, allowing for the introduction of additional functional groups or the formation of new bonds. Such reactivity can be exploited to synthesize derivatives with varied properties (Yıldırım, Kandemirli, & Demir, 2005).
Physical Properties Analysis
The physical properties of molecules incorporating pyrrolidine and thiazole units, such as solubility, melting points, and crystal structures, are influenced by their specific molecular configurations. X-ray crystallography, in particular, provides valuable insights into the arrangement of atoms within the crystal lattice, facilitating a deeper understanding of the compound's physical characteristics (Zhou et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the molecular structure. The presence of cyclopropyl, pyrrolidine, and thiazole units contributes to the compound's unique chemical behavior, allowing for selective interactions with various reagents and participation in specific chemical transformations (Dyachenko et al., 2019).
properties
IUPAC Name |
(3S,4S)-4-cyclopropyl-1-[2-(methylamino)-1,3-thiazole-4-carbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-14-13-15-10(6-20-13)11(17)16-4-8(7-2-3-7)9(5-16)12(18)19/h6-9H,2-5H2,1H3,(H,14,15)(H,18,19)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWNUKXPQMQJPD-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C(=O)N2CC(C(C2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=CS1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-cyclopropyl-1-[2-(methylamino)-1,3-thiazole-4-carbonyl]pyrrolidine-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.